3-溴-5-(三氟甲基)呋喃-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

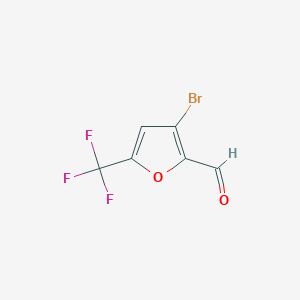

3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde is an organic compound . It is a derivative of furan, a heterocyclic compound, with a bromine atom and a trifluoromethyl group attached to it .

Synthesis Analysis

The synthesis of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde can be achieved through various methods. One such method involves the use of palladium catalysts and a Lewis acid . The reaction rate can be accelerated by acetic acid as an additive .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde consists of a furan ring with a bromine atom and a trifluoromethyl group attached to it . The InChI code for this compound is 1S/C6H2BrF3O2/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in Knoevenagel condensations with seven compounds containing an active methyl or methylene group . The effect of microwave irradiation on these condensation reactions has been studied .Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.98 . It is a powder at room temperature and should be stored at 4 degrees Celsius .科学研究应用

碳水化合物的异质催化反应

糠醛,包括 3-溴-5-(三氟甲基)呋喃-2-甲醛等呋喃衍生物,是化学工业中的重要中间体,特别是在由碳水化合物生产糠醛和 5-(羟甲基)-2-糠醛 (HMF) 方面。转向异质催化过程在绿色化学原则方面提供了优势,例如减少废物和简化分离过程,突出了该化合物在可持续化学制造中的作用 (Karinen、Vilonen 和 Niemelä,2011 年)。

用于合成的光催化 C-C 键断裂

使用呋喃-2-甲醛作为高效的绿色 C1 构建块,通过无配体光催化 C-C 键断裂合成生物活性喹唑啉-4(3H)-酮,例证了该化合物在合成药理学相关分子的用途。此过程不需要保护敏感基团,这简化了合成途径并强调了该化合物在有机合成中的多功能性 (Yu 等,2018 年)。

取代呋喃-和噻吩-2-甲醛的合成

关于制备各种杂环 2-甲醛的研究,包括取代呋喃的 Vilsmeier 甲酰化方法,阐明了与 3-溴-5-(三氟甲基)呋喃-2-甲醛相关的化合物的合成路线。这些方法促进了结构多样的呋喃衍生物的合成,证明了该化合物在创建具有潜在药物和材料科学应用的各种化学实体中的重要性 (Chadwick 等,1973 年)。

生物柴油组分的醚化

5-羟甲基-2-糠醛 (HMF) 与乙醇在介孔固体酸性催化剂上进行醚化以生产生物柴油组分,包括 5-(乙氧甲基)呋喃-2-甲醛,例证了呋喃衍生物在可再生能源中的潜力。该反应的选择性受催化剂酸度的影响,表明 3-溴-5-(三氟甲基)呋喃-2-甲醛和相关化合物在可持续燃料开发中的重要性 (Lanzafame 等,2011 年)。

作用机制

属性

IUPAC Name |

3-bromo-5-(trifluoromethyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O2/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMNYMHXKFYMEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorobenzyl)-5-methyl-7-{[(methylamino)carbonyl]amino}-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2927088.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927094.png)

![methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B2927098.png)

![3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2927100.png)